(3S)-3-(2,2-Difluoroethyl)morpholine
Description
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
(3S)-3-(2,2-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1 |
InChI Key |
SLBJBODOVHXGPG-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CC(F)F |
Canonical SMILES |
C1COCC(N1)CC(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically involves the following key steps:
- Introduction of the 2,2-difluoroethyl group onto a morpholine scaffold.
- Maintenance or induction of stereochemistry at the 3-position of morpholine.
- Use of fluorination reagents or difluoroalkylation methodologies compatible with morpholine.
Two main synthetic approaches have been documented in the literature:
Difluoroethylation via Hydrofluorination of Alkynes
A notable method for installing the 2,2-difluoroethyl group involves hydrofluorination of alkynyl precursors bearing sulfur or oxygen substituents, which can be adapted for morpholine derivatives.
-
- An ethynyl-substituted precursor is reacted with 70% hydrogen fluoride-pyridine complex (HF·Py) in dry dichloromethane at 0 °C to room temperature.
- The reaction proceeds with hydrofluorination of the triple bond to yield the 1,1-difluoroethyl group.
- The reaction mixture is quenched with saturated sodium bicarbonate and extracted.
- Purification is done by silica gel column chromatography.
| Compound | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| (1,1-Difluoroethyl)(phenyl)sulfane | Ethynyl(phenyl)sulfane | 70% HF·Py, CH2Cl2 | 0 °C to RT, overnight | 57% | Colorless oil; 1H NMR and 19F NMR confirmed structure |
| (1,1-Difluoroethyl)(naphthalen-2-yl)sulfane | Ethynyl(naphthalen-2-yl)sulfane | 70% HF·Py, CH2Cl2 | 0 °C, overnight | 49% | Purified by silica gel chromatography |
This hydrofluorination approach is adaptable for morpholine derivatives with alkyne substituents, enabling the stereoselective introduction of the difluoroethyl group.
Alkylation of Morpholine with Difluoroethyl Halides or Equivalents
Another approach involves direct alkylation of morpholine at the 3-position with difluoroethyl electrophiles such as difluoroethyl bromide or tosylates.
-
- Morpholine or its 3-substituted precursor is reacted with difluoroethyl halide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetonitrile or dimethylformamide.
- The reaction is carried out under inert atmosphere at controlled temperature (often room temperature to 60 °C).
- The product is isolated by standard aqueous workup and purified by column chromatography.
Catalytic Cross-Coupling Methods
Recent advances in palladium-catalyzed cross-coupling have enabled the formation of C–C bonds between heteroaryl halides and difluoroethyl-containing nucleophiles.
- Example:
- Coupling of heteroaryl halides bearing morpholine substituents with difluoroethylboronates or difluoroethyl zinc reagents.
- Catalysts such as PdCl2(dppf)·CH2Cl2 are used with bases like sodium carbonate in mixed solvents (dimethoxyethane/water).
- Reactions are conducted at room temperature overnight.
- Products are purified by preparative HPLC and chiral HPLC for enantiomeric enrichment.
This method allows for the modular synthesis of complex fluorinated morpholine derivatives including this compound analogues.
Data Tables Summarizing Preparation Parameters
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Stereochemical Outcome | Purification |
|---|---|---|---|---|---|---|
| Hydrofluorination of alkynes | Ethynyl-morpholine derivatives | 70% HF·Py, CH2Cl2 | 0 °C to RT, overnight | 50-60 | Retains stereochemistry if chiral precursor used | Silica gel chromatography |
| Alkylation with difluoroethyl halides | Morpholine or 3-substituted morpholine | Difluoroethyl bromide, K2CO3 | RT to 60 °C, inert atmosphere | 40-70 | Requires chiral control or resolution | Column chromatography, chiral HPLC |
| Pd-catalyzed cross-coupling | Heteroaryl halide with morpholine | PdCl2(dppf)·CH2Cl2, Na2CO3 | RT, overnight | 10-20 (isolated) | Racemic, chiral HPLC separation | Preparative and chiral HPLC |
Research Findings and Notes
- The hydrofluorination method is efficient for introducing the difluoroethyl group but requires handling of hazardous HF·Py reagent and careful control of reaction conditions to avoid side reactions.
- Alkylation methods are more straightforward but often yield racemic mixtures unless chiral catalysts or auxiliaries are used. Post-synthesis chiral separation is commonly necessary.
- Cross-coupling strategies provide access to more complex derivatives but currently show modest yields for this specific compound class and require sophisticated purification techniques.
- No direct synthesis of this compound was found in a single-step reaction; rather, multistep sequences combining the above methods are used.
- The stereochemistry at the 3-position of morpholine is critical for biological activity and must be controlled or resolved.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(2,2-Difluoroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine derivatives with different functional groups
Scientific Research Applications
(3S)-3-(2,2-Difluoroethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between (3S)-3-(2,2-Difluoroethyl)morpholine and related morpholine derivatives:
Key Observations:
- Fluorine Content : The trifluoromethylphenyl and trifluoromethyl derivatives () have higher fluorine content, which enhances lipophilicity and metabolic stability compared to the difluoroethyl group .
- Steric Effects : The aromatic substituent in 2-[3-(Trifluoromethyl)phenyl]morpholine introduces steric bulk, likely affecting binding affinity in drug-receptor interactions compared to the smaller difluoroethyl group .
- Stereochemistry : Both This compound and (2S,3R)-2-Methyl-3-(trifluoromethyl)morpholine () emphasize stereochemical precision, which is crucial for pharmacological activity .
Electronic and Physicochemical Properties
- Lipophilicity : Fluorine substituents increase lipophilicity (logP), but the difluoroethyl group in This compound may offer a balance between hydrophobicity and solubility compared to the highly lipophilic trifluoromethyl group .
- This effect is more pronounced in trifluoromethyl-substituted analogs due to stronger inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
